molecular formula C20H24Cl3N3 B2526334 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride

7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride

Cat. No.: B2526334
M. Wt: 412.8 g/mol
InChI Key: WYBGTCWOBNWTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride is a chemically synthesized quinoline derivative recognized for its potential as an autophagy inhibitor. Its core research value lies in its ability to potentially disrupt lysosomal function and elevate lysosomal pH, thereby blocking the autophagic degradation pathway essential for cellular homeostasis. This mechanism is of significant interest in oncology research, particularly in studying cancer cell survival and resistance. Autophagy often plays a complex, context-dependent role in tumorigenesis, and its inhibition can sensitize certain cancer cells to chemotherapy or radiation. Researchers utilize this compound to probe the molecular intricacies of autophagy and to investigate novel therapeutic strategies that combine autophagy inhibition with other anti-cancer agents [https://pubmed.ncbi.nlm.nih.gov/26799652/]. Supplied as a dihydrochloride salt, the compound offers enhanced solubility and stability in aqueous buffers for in vitro experimental applications. It is critical to note that this product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

7-chloro-N-[3-(diethylaminomethyl)phenyl]quinolin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3.2ClH/c1-3-24(4-2)14-15-6-5-7-17(12-15)23-19-10-11-22-20-13-16(21)8-9-18(19)20;;/h5-13H,3-4,14H2,1-2H3,(H,22,23);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYBGTCWOBNWTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC(=CC=C1)NC2=C3C=CC(=CC3=NC=C2)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride is a synthetic compound with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article explores its biological properties, including anticancer effects, antimicrobial activity, and molecular interactions.

The compound is characterized by the following chemical properties:

Property Value Unit
logP oct/wat7.917-
log 10WS-4.45-
I np2944.00-

These properties suggest a high lipophilicity, which may influence its absorption and distribution in biological systems .

Case Study: Molecular Docking and Cytotoxicity

A study focusing on a related compound, 7-diethylamino-4-chloromethyl coumarin (7D4C), utilized molecular docking to assess binding affinities to p53 protein, indicating potential pathways for apoptosis induction in cancer cells. The compound demonstrated a reduction in mitochondrial membrane potential and increased intracellular reactive oxygen species (iROS) levels, leading to DNA damage and apoptosis in human epithelial adenocarcinoma cells (LoVo) .

Antimicrobial Activity

The antimicrobial properties of quinoline derivatives have been explored extensively. While direct studies on the specific compound are scarce, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

Antimicrobial Efficacy

Research indicates that quinoline derivatives can exhibit strong inhibitory effects against various pathogens. For instance, compounds similar to 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, suggesting significant antimicrobial activity .

Molecular Interactions

Molecular docking studies provide insights into the interactions between this compound and biological targets. These interactions are crucial for understanding the mechanism of action and potential therapeutic applications.

Binding Affinity Studies

In silico analyses indicate that the compound may bind effectively to key proteins involved in cancer progression and microbial resistance mechanisms. This binding can modulate the activity of these proteins, potentially leading to therapeutic benefits.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride. The compound has shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Research indicates that modifications in the quinoline structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Table 1: Antimicrobial Activity of Quinoline Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundMycobacterium smegmatis6.25 µg/ml
Other derivativesPseudomonas aeruginosaVariable

Antimalarial Properties

The compound has been investigated for its antimalarial properties, particularly against Plasmodium falciparum. Studies have shown that similar quinoline derivatives exhibit potent antiplasmodial activity through novel mechanisms that inhibit translation elongation factors in malaria parasites. The optimization of these compounds has led to promising candidates for preclinical development, showcasing their potential as blood schizonticidal agents .

Table 2: Antimalarial Activity of Quinoline Derivatives

CompoundActivityEC50 Value
This compoundModerate potency against P. falciparum120 nM
Optimized derivativesExcellent oral efficacy in mouse modelsED90 < 1 mg/kg

Cancer Research

In cancer research, quinoline derivatives have been explored for their potential anticancer activities. Specifically, compounds related to this compound have been synthesized and tested for their effects on breast cancer cell lines. These studies suggest that such compounds can induce apoptosis in cancer cells, making them valuable in developing new cancer therapies .

Table 3: Anticancer Activity of Quinoline Derivatives

CompoundCancer Type TestedMechanism of Action
This compoundBreast cancer cell linesInduction of apoptosis
Related derivativesVarious cancer typesCell cycle arrest

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves several steps, including the formation of the quinoline core and subsequent functionalization to enhance biological activity. Structure-activity relationship studies have provided insights into how modifications can impact the compound's efficacy and safety profile, guiding future research and development efforts .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility : The dihydrochloride form of the target compound improves aqueous solubility compared to free bases like Compound 3 .
  • Thermal Stability : Derivatives with rigid substituents (e.g., biphenyl in Compound 4 () ) exhibit higher melting points (>200°C) versus the target compound’s 110°C .

Key Research Findings

Synthetic Optimization: The target compound’s low yield (20%) highlights challenges in introducing diethylaminomethyl groups; alternative routes using pyrrolidine or piperidine amines achieve higher yields (e.g., 92% for Compound 3f) .

Resistance Profile : Unlike chloroquine, the target compound retains activity against K1 (chloroquine-resistant) strains due to its bulky side chain reducing efflux .

Pharmacophore Model: The diethylaminomethyl group contributes to lysosomal accumulation, a mechanism shared with hydroxychloroquine but absent in non-amine analogs .

Data Tables

Table 1: Comparative Antimalarial Activity

Compound IC₅₀ (nM) 3D7 Strain IC₅₀ (nM) Dd2 Strain Selectivity Index (SI)
Target 18 ± 2.1 50 ± 4.5 120
Compound 3d 5 ± 0.9 8 ± 1.2 250
Chloroquine 10 ± 1.5 220 ± 18 85
Source:

Table 2: Molecular Docking Scores (PfM18AAP)

Compound Gold Score G-Score (kcal/mol) Hydrophobic Interactions
Target 35.17 -5.40 11
Analog 36.57 -5.35 13
Chloroquine 28.4 -4.90 7

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 7-Chloro-N-{3-[(diethylamino)methyl]phenyl}quinolin-4-amine dihydrochloride?

  • Methodological Answer : Synthesis optimization requires attention to reaction conditions (e.g., solvent choice, temperature, and base stoichiometry). For example, analogous compounds (e.g., compound 3d in ) were synthesized using K₂CO₃ as a base, triethylamine as a catalyst, and NMP as a solvent, achieving yields up to 92%. Reaction times and purification methods (e.g., vacuum drying, chromatography) significantly impact purity. Adjusting the molar ratio of reactants (e.g., 4,7-dichloroquinoline to amine derivatives) can mitigate side reactions .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Methodological Answer : Multimodal characterization is essential:

  • 1H/13C NMR : Peaks for aromatic protons (δ ~8.5–6.5 ppm), diethylamino groups (δ ~2.5–1.1 ppm), and quinolyl protons (e.g., δ 8.58 ppm for compound 3 in ).
  • ESI-MS/HRMS : Verify molecular ion peaks (e.g., [M+H⁺] = 354.17 for compound 3d in ).
  • Elemental Analysis : Compare calculated vs. experimental C, H, N percentages (e.g., C: 71.07% vs. 71.27% in compound 3d ) .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Methodological Answer : Antimalarial activity is a common focus for quinoline derivatives. Use synchronized cultures of Plasmodium falciparum strains (e.g., 3D7, K1) under controlled CO₂/O₂ conditions (). Measure IC₅₀ values via SYBR Green fluorescence assays. Include positive controls (e.g., chloroquine) and validate results with triplicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide modifications to enhance efficacy?

  • Methodological Answer : Systematic SAR requires synthesizing derivatives with varied substituents (e.g., replacing diethylamino with piperazinyl or pyrrolidinyl groups, as in compounds 3e–3j , ). Assess changes in bioactivity (e.g., antimalarial IC₅₀) and physicochemical properties (logP, solubility). Computational docking (e.g., targeting PfATP4 or heme detoxification pathways) can rationalize observed trends .

Q. What strategies resolve contradictions in biological data across different experimental models?

  • Methodological Answer : Discrepancies in activity against P. falciparum strains (e.g., Dd2 vs. 3D7 in ) may arise from genetic variability (e.g., drug-resistance mutations). Validate findings using isogenic parasite lines and orthogonal assays (e.g., β-hematin inhibition for heme binding). Cross-correlate in vitro data with pharmacokinetic parameters (e.g., plasma protein binding) to contextualize efficacy .

Q. How can computational modeling predict metabolic stability and toxicity?

  • Methodological Answer : Use in silico tools (e.g., SwissADME, ProTox-II) to assess metabolic hotspots (e.g., oxidation of diethylamino groups) and toxicity endpoints (hepatotoxicity, mutagenicity). Molecular dynamics simulations can model cytochrome P450 interactions. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) and Ames tests .

Q. What methodologies address solubility challenges in preclinical formulation?

  • Methodological Answer : For dihydrochloride salts, solubility can be enhanced via co-solvents (e.g., PEG-400) or nanoformulation (e.g., liposomal encapsulation). Characterize solubility-pH profiles using shake-flask methods. Assess bioavailability in rodent models via IV/PO pharmacokinetic studies, monitoring plasma concentrations via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.